Ceftizoxime S-Oxide Impurity

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

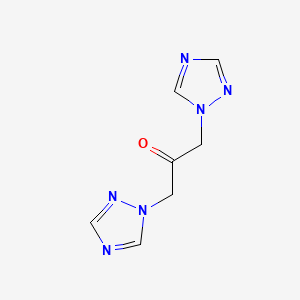

Ceftizoxime S-Oxide Impurity is a derivative of Ceftizoxime . Ceftizoxime is a third-generation cephalosporin antibiotic, which is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms .

Synthesis Analysis

In the synthesis of ceftizoxime sodium, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the ceftizoxime sample to confirm the retention times in HPLC .Molecular Structure Analysis

The molecular formula of Ceftizoxime S-Oxide Impurity is C13H13N5O6S2 and it has a molecular weight of 399.4 .Chemical Reactions Analysis

Ceftizoxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis .科学研究应用

Impurity Characterization and Identification

Ceftizoxime sodium, a beta-lactamic antibacterial drug, involves various process-related impurities during its synthesis. Structural identification and characterization of these impurities are crucial. Techniques like HPLC, NMR, MS, and IR are employed for elucidating the structure of these impurities, which include a range of different cephalosporin derivatives and other related compounds (Bharathi et al., 2007).

Impurity Profile Study

Understanding the impurity profile of ceftizoxime sodium is essential for developing impurity control strategies. The study of impurities from different manufacturers reveals the significance of controlling key technological indicators and environmental conditions during the synthesis, subpackage, transportation, and storage processes (Yang Qia, 2014).

Impurity Peak Identification Methods

Advanced methods like LC-MS and two-dimensional chromatographic correlation spectroscopy are developed for rapid and accurate identification of impurity peaks in HPLC chromatograms, which is vital for quality control in the pharmaceutical industry (Zhengfu Chen et al., 2012).

Development of Sensitive Detection Methods

The creation of highly selective and sensitive voltammetric sensors for determining ceftizoxime, using materials like silver@gold nanoparticles and molecularly imprinted polymers, demonstrates the significance of developing advanced analytical techniques for accurate drug quantification (Beytur et al., 2018).

Enhanced Drug Delivery Systems

Research in developing nanoformulations, like ceftizoxime-loaded pectin nanocarriers, showcases the application of nanotechnology in improving drug delivery efficiency and pharmacokinetics, particularly for parenteral drugs like ceftizoxime (Pawan Kumar et al., 2020).

属性

CAS 编号 |

79226-66-7 |

|---|---|

产品名称 |

Ceftizoxime S-Oxide Impurity |

分子式 |

C13H13N5O6S2 |

分子量 |

399.41 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-, 5-oxide, (6R,7R)- |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

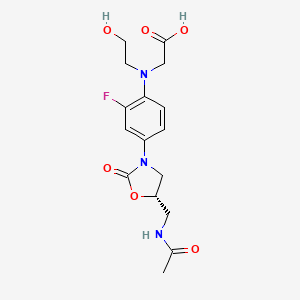

![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)

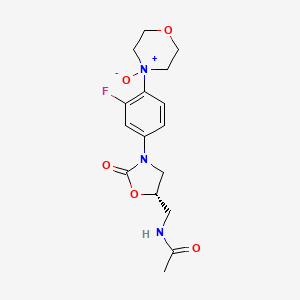

![(5S)-5-[(tert-butylamino)methyl]-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one](/img/structure/B601336.png)